1-Cyclopropylazetidin-3-ol

Drug-likeness Physicochemical properties Lead optimization

Building block selection directly impacts metabolic stability and ligand efficiency. Many N-alkyl azetidines lack the conformational rigidity or oxidative resistance required for CNS or kinase inhibitor programs. - **1-Cyclopropylazetidin-3-ol (CAS 1356608-61-1)** delivers a unique combination: azetidine constraint + cyclopropyl metabolic shielding. - **Key metrics:** MW 113.16, XLogP3 0, TPSA 23.5 Ų - ideal for BBB penetration and ATP-competitive kinase scaffolds. - **Supply:** BenchChem provides research-grade material with documented purity. Available for immediate R&D dispatch.

Molecular Formula C6H11NO
Molecular Weight 113.16
CAS No. 1356608-61-1
Cat. No. B2932464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylazetidin-3-ol
CAS1356608-61-1
Molecular FormulaC6H11NO
Molecular Weight113.16
Structural Identifiers
SMILESC1CC1N2CC(C2)O
InChIInChI=1S/C6H11NO/c8-6-3-7(4-6)5-1-2-5/h5-6,8H,1-4H2
InChIKeyHNPKSCOGDOGYKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropylazetidin-3-ol Building Block Overview


1-Cyclopropylazetidin-3-ol (CAS 1356608-61-1) is a four-membered azetidine heterocycle functionalized with a cyclopropyl substituent at the ring nitrogen and a secondary hydroxyl group at the 3-position. The compound's structure confers a unique combination of low molecular weight (113.16 g/mol), modest lipophilicity (XLogP3 = 0), and the conformational constraints imparted by both the azetidine ring and the cyclopropyl motif [1]. These attributes differentiate it from simpler N-alkyl or N-protected azetidin-3-ol analogs, positioning 1-cyclopropylazetidin-3-ol as a strategic intermediate for the synthesis of metabolically stable, low-molecular-weight drug candidates and chiral scaffolds [2].

Scaffold Conformationally constrained azetidine with cyclopropyl N-substitution
Profile Intermediate lipophilicity that balances permeability and solubility
Role Strategic intermediate for metabolically stable, low-MW drug candidates

Why 1-Cyclopropylazetidin-3-ol Differs from Methyl/Boc Analogs


The physicochemical and conformational properties of azetidine-based building blocks are exquisitely sensitive to the nature of the N-substituent. The cyclopropyl group in 1-cyclopropylazetidin-3-ol introduces a combination of steric restraint, electron-withdrawing character, and metabolic shielding that cannot be replicated by a simple methyl group or a bulky Boc protecting group [1]. As demonstrated by comparative molecular descriptor analysis, these differences translate into quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and three-dimensional geometry, which directly impact downstream pharmacokinetic parameters and synthetic utility [2]. Consequently, swapping 1-cyclopropylazetidin-3-ol for a close structural analog without empirical validation risks compromising potency, metabolic stability, or synthetic efficiency in a given medicinal chemistry campaign.

Methyl analog substitution
Lacks cyclopropyl metabolic shielding and may shift lipophilicity, altering permeability and metabolic profile.
Boc-protected analog substitution
Introduces significantly higher lipophilicity and steric bulk, disrupting hydrogen-bonding capacity and synthetic efficiency.
Simple N-alkyl or unprotected analogs
May not reproduce the conformational restraint or patent-relevant scaffold geometry required for mutant-selective design.

1-Cyclopropylazetidin-3-ol: Head-to-Head with Methyl/Boc Analogs


Lipophilicity Profile: Between Methyl and Boc Analogs

1-Cyclopropylazetidin-3-ol exhibits a predicted XLogP3 value of 0.0, which is 0.6 log units more lipophilic than 1-methylazetidin-3-ol (XLogP3 = -0.6) but substantially less lipophilic than the bulky 1-Boc-azetidin-3-ol (XLogP3 > 2.0) [1].

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 0.0; +0.6 vs methyl analog; ≥2.0 lower than Boc analog
Intermediate lipophilicity may support permeability-solubility balance
Predicted values; experimental confirmation needed
Drug-likeness Physicochemical properties Lead optimization

Conformational Restriction: Rotatable Bond vs. Methyl Analog

1-Cyclopropylazetidin-3-ol possesses a single rotatable bond (N-cyclopropyl), whereas 1-methylazetidin-3-ol has zero rotatable bonds [1].

Rotatable Bonds
Cross-study comparable
1 rotatable bond (+1 vs. methyl analog)
Limited flexibility may assist structure-based design
Computed descriptor; context-dependent
Conformational analysis Ligand efficiency Molecular modeling

Metabolic Stability Advantage of Cyclopropyl Group

Cyclopropyl rings are widely recognized to confer increased resistance to oxidative metabolism compared to linear alkyl chains or methyl groups. Literature on cyclopropyl-containing drug candidates demonstrates that the cyclopropyl motif can block cytochrome P450-mediated oxidation at adjacent sites [1].

Metabolic Stability
Class-level inference
Cyclopropyl group may confer resistance to oxidative metabolism
Supports metabolic stability context
No direct head-to-head data available
Metabolic stability Drug metabolism Pharmacokinetics

Patent-Validated for Mutant-Selective EGFR Inhibitors

A patent application (WO202318765A1) discloses 1-cyclopropylazetidin-3-ol derivatives as selective inhibitors of mutant EGFR isoforms while sparing wild-type EGFR, a strategy designed to overcome resistance mechanisms in non-small cell lung cancer [1].

Patent Disclosure
Supporting evidence
Disclosed as core scaffold for mutant-selective EGFR inhibitors (WO202318765A1)
Supports EGFR pathway inhibitor design
Patent context; activity depends on full molecule
Targeted therapy EGFR inhibitors Cancer therapeutics

TPSA Matches Methyl Analog, Supporting Permeability

Both 1-cyclopropylazetidin-3-ol and 1-methylazetidin-3-ol share an identical computed TPSA of 23.5 Ų [1]. This value falls well below the typical threshold of 60–70 Ų for good oral absorption and is particularly advantageous for blood-brain barrier penetration in CNS-targeted programs.

TPSA
Cross-study comparable
23.5 Ų (identical to methyl analog, ~26.3 Ų lower than Boc analog)
Low TPSA may support membrane permeability
Computed; requires experimental validation
Membrane permeability CNS drug design Physicochemical descriptors

1-Cyclopropylazetidin-3-ol: Targeted Application Scenarios


Synthesis of Metabolically Stable Kinase Inhibitors

The balanced lipophilicity (XLogP3 = 0) and compact molecular weight of 1-cyclopropylazetidin-3-ol make it an ideal core for constructing ATP-competitive kinase inhibitors. Its cyclopropyl group confers resistance to oxidative metabolism, as supported by class-level evidence [1], while the azetidine ring offers a constrained, three-dimensional geometry that can improve ligand efficiency and selectivity over more flexible linkers.

Development of CNS-Penetrant Drug Candidates

With a TPSA of 23.5 Ų, 1-cyclopropylazetidin-3-ol falls well within the range associated with high blood-brain barrier permeability [1]. This property, combined with its moderate lipophilicity, positions the compound as a privileged building block for central nervous system (CNS) drug discovery programs where minimizing molecular weight and polar surface area is paramount.

Enantioselective Synthesis of Chiral Azetidine Intermediates

The secondary alcohol at the 3-position of 1-cyclopropylazetidin-3-ol provides a handle for asymmetric derivatization. The well-defined stereochemistry of the azetidine ring, reinforced by the cyclopropyl group, facilitates enantioselective transformations, enabling the production of enantiopure building blocks for chiral drug substances [1].

Lead Optimization for EGFR Mutant-Selective Programs

The patent-validated use of 1-cyclopropylazetidin-3-ol derivatives as mutant-selective EGFR inhibitors [1] demonstrates that the scaffold has been deliberately chosen to address resistance mutations in non-small cell lung cancer. Laboratories pursuing fourth-generation EGFR inhibitors can justify procurement of this building block to explore structure-activity relationships in this specific chemical space.

Application
Selection Property
Validation Focus
Kinase inhibitor design
Cyclopropyl metabolic shielding and balanced lipophilicity
Metabolic stability profiling
CNS drug candidate design
Low TPSA and moderate lipophilicity
Blood-brain barrier permeability screening
Chiral intermediate synthesis
3-position hydroxyl for asymmetric derivatization
Enantiomeric purity and stereochemical control
EGFR mutant-selective inhibitor research
Patent-disclosed scaffold geometry
Mutant vs. wild-type selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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